N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(2-methoxyphenoxy)acetamide

Catalog No.
S6764940
CAS No.
2640956-15-4
M.F
C19H19NO3S2
M. Wt
373.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(2-methoxyp...

CAS Number

2640956-15-4

Product Name

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(2-methoxyphenoxy)acetamide

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]acetamide

Molecular Formula

C19H19NO3S2

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C19H19NO3S2/c1-22-15-5-2-3-6-16(15)23-13-19(21)20-11-10-14-8-9-18(25-14)17-7-4-12-24-17/h2-9,12H,10-11,13H2,1H3,(H,20,21)

InChI Key

FWSCYCOVOHXXJX-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC(=O)NCCC2=CC=C(S2)C3=CC=CS3

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCC2=CC=C(S2)C3=CC=CS3

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound notable for its unique structural features, which include a bithiophene moiety and a methoxy-substituted aromatic group. Its chemical formula is C17H20N2O2S2C_{17}H_{20}N_{2}O_{2}S_{2}, and it exhibits significant electronic properties due to the presence of the bithiophene unit, making it a subject of interest in materials science and organic electronics. The compound's structure enhances its potential applications in organic semiconductors and as an intermediate in various organic synthesis processes .

Typical of amides and aromatic compounds. Common reactions include:

  • Oxidation: Utilizing reagents such as hydrogen peroxide.
  • Reduction: Employing lithium aluminum hydride.
  • Substitution Reactions: Involving halogens or other electrophiles to modify the aromatic rings.

These reactions can lead to the formation of derivatives or facilitate further synthetic pathways in organic chemistry.

The synthesis of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(2-methoxyphenoxy)acetamide typically involves multi-step processes that include:

  • Formation of Bithiophene Derivatives: Starting from 2,2'-bithiophene, various functionalization techniques can be employed to introduce the ethyl group.
  • Coupling Reactions: The introduction of the methoxyphenoxy group can be achieved through coupling reactions with appropriate precursors.
  • Amidation: Finally, acetamide formation can be achieved by reacting the resulting intermediate with acetic anhydride or acetyl chloride under suitable conditions.

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(2-methoxyphenoxy)acetamide has potential applications in several fields:

  • Organic Electronics: Due to its electronic properties, it may be used in organic semiconductors or photovoltaic devices.
  • Material Science: Its unique structure could lead to new materials with tailored properties for specific applications.
  • Organic Synthesis: As an intermediate, it may serve as a building block for more complex organic molecules.

Several compounds share structural similarities with N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(2-methoxyphenoxy)acetamide. These include:

  • N-(3-{[2,3'-bithiophene]-5-yl}propyl)-3-(4-methoxyphenyl)propanamide
    • Structural Difference: Propyl group instead of ethyl; different aromatic substitution.
  • N-(4-{[3,3'-bithiophene]-5-yl}butyl)-4-(3-methoxyphenyl)butanamide
    • Structural Difference: Butyl group; different position and type of aromatic substitution.
  • N-(1-{[4,4'-bithiophene]-5-yl}methyl)-1-(4-fluorophenyl)methanamide
    • Structural Difference: Methyl group; fluorinated aromatic substitution.

Uniqueness

The uniqueness of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(2-methoxyphenoxy)acetamide lies in its specific combination of a bithiophene moiety and a methoxy-substituted aromatic group. This combination imparts distinct electronic properties that are not found in simpler thiophene or furan derivatives, enhancing its potential for advanced materials and electronic applications compared to similar compounds lacking this structural component .

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

373.08063582 g/mol

Monoisotopic Mass

373.08063582 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-23-2023

Explore Compound Types